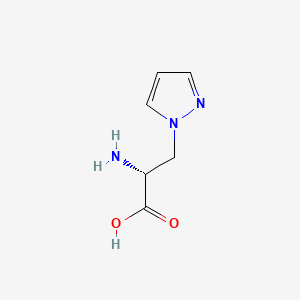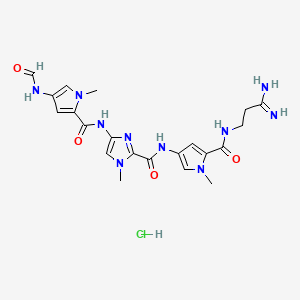![molecular formula C9H7F3O3 B582962 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid CAS No. 150821-42-4](/img/structure/B582962.png)
4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid is a fluorinated organic compound with the molecular formula C9H7F3O3 This compound is known for its unique structural features, which include a trifluoromethyl group and a hydroxyethyl group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid typically involves the introduction of the trifluoromethyl and hydroxyethyl groups onto a benzoic acid scaffold. One common method involves the reaction of 4-carboxybenzaldehyde with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxyl group, resulting in the formation of a dicarboxylic acid derivative.
Reduction: The carboxyl group can be reduced to form an alcohol or aldehyde derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Dicarboxylic acid derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyethyl group can form hydrogen bonds with target proteins, influencing their activity. Additionally, the benzoic acid core can interact with enzymes and receptors, modulating their function.
Comparaison Avec Des Composés Similaires
- 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid methyl ester
- 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzaldehyde
- 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzyl alcohol
Comparison: this compound is unique due to the presence of both the trifluoromethyl and hydroxyethyl groups, which impart distinct chemical properties Compared to its methyl ester derivative, the acid form has higher acidity and can participate in different types of chemical reactions
Propriétés
IUPAC Name |
4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)7(13)5-1-3-6(4-2-5)8(14)15/h1-4,7,13H,(H,14,15)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFJNKHTLXGSPU-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)(F)F)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(5,6-Dimethylidene-7-oxabicyclo[2.2.1]heptan-2-yl)ethanone](/img/structure/B582879.png)

![(4S,8aS)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B582883.png)
![1H-Azirino[1,2-a]indole,7,7a-dihydro-(9CI)](/img/new.no-structure.jpg)

![1-(2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)ethanone](/img/structure/B582892.png)



![5-Chloro-5-ethyl-1H-pyrrolo[3,2,1-ij]quinoline-4,6(2H,5H)-dione](/img/structure/B582900.png)
![Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B582902.png)
